N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety connected by a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies to understand its effects on cellular pathways and mechanisms.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(1H-indol-3-yl)propanamide
- N-(4-bromophenyl)-3-(1H-indol-3-yl)propanamide
- N-(4-methylphenyl)-3-(1H-indol-3-yl)propanamide
Uniqueness
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogen or alkyl-substituted analogs .
Properties
Molecular Formula |
C17H15FN2O |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C17H15FN2O/c18-13-6-8-14(9-7-13)20-17(21)10-5-12-11-19-16-4-2-1-3-15(12)16/h1-4,6-9,11,19H,5,10H2,(H,20,21) |
InChI Key |
DRKLWLHKFMISGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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